molecular formula C12H15NO2 B7484106 N-benzyloxolane-2-carboxamide

N-benzyloxolane-2-carboxamide

Cat. No.: B7484106
M. Wt: 205.25 g/mol
InChI Key: OHOVPVPUYCVARV-UHFFFAOYSA-N
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Description

N-Benzyloxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring fused to a carboxamide group, with a benzyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyl group and conformational rigidity from the oxolane ring.

Properties

IUPAC Name

N-benzyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOVPVPUYCVARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxolane-2-carboxamide typically involves the condensation of benzyloxolane with a carboxylic acid derivative. One common method is the reaction of benzyloxolane with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ammonia or an amine to yield the carboxamide . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The benzyloxolane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted benzyloxolane derivatives.

Scientific Research Applications

N-benzyloxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyloxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues: 2-Aminobenzamides

2-Aminobenzamides share a benzamide core but differ in substituents: the amino group at the ortho position contrasts with N-benzyloxolane-2-carboxamide’s oxolane-benzyl motif.

Key Differences:
Property N-Benzyloxolane-2-carboxamide 2-Aminobenzamide
Core Structure Oxolane ring fused to carboxamide Benzene ring with carboxamide
Substituents Benzyl group on N, rigid oxolane Amino group at C2 position
Lipophilicity (LogP) Higher (benzyl enhances hydrophobicity) Moderate (polar amino group)
Applications Neurological targets, enzyme modulation HDAC inhibition, epigenetics
  • Research Findings: 2-Aminobenzamides are established histone deacetylase (HDAC) inhibitors, leveraging their planar aromatic structure for DNA interaction . In contrast, this compound’s non-planar oxolane ring may limit DNA binding but enhance selectivity for membrane-bound enzymes . Solubility studies suggest 2-aminobenzamides exhibit better aqueous solubility due to their polar amino group, whereas this compound requires formulation aids for bioavailability .

Functional Analogues: Benzathine Benzylpenicillin

Benzathine benzylpenicillin, a beta-lactam antibiotic, shares a benzyl group but diverges in core structure and function.

Key Differences:
Property N-Benzyloxolane-2-carboxamide Benzathine Benzylpenicillin
Core Structure Oxolane-carboxamide Beta-lactam thiazolidine ring
Functional Groups Neutral carboxamide Ionic carboxylate salt
Bioactivity Enzyme modulation (hypothetical) Bactericidal (cell wall synthesis)
Stability Stable under ambient conditions Hydrolysis-prone beta-lactam
  • Research Findings: Benzathine benzylpenicillin’s benzyl group enhances prolonged release via low solubility, whereas this compound’s benzyl moiety primarily affects lipophilicity and target affinity . Analytical methods like HPLC-glycan profiling (e.g., GlycoBase) are used for 2-aminobenzamides but may require adaptation for this compound due to its non-glycan structure .

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